molecular formula C10H19NO B12309151 2-Oxaspiro[5.5]undecan-5-amine

2-Oxaspiro[5.5]undecan-5-amine

Cat. No.: B12309151
M. Wt: 169.26 g/mol
InChI Key: GHIGACXVLHTFTQ-UHFFFAOYSA-N
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Description

2-Oxaspiro[55]undecan-5-amine is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[5.5]undecan-5-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic amine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[5.5]undecan-5-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-Oxaspiro[5.5]undecan-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[5.5]undecan-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the spirocyclic structure can interact with hydrophobic pockets in proteins, potentially modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Oxaspiro[5.5]undecan-5-amine is unique due to its specific combination of an oxygen atom and an amine group within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-oxaspiro[5.5]undecan-5-amine

InChI

InChI=1S/C10H19NO/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h9H,1-8,11H2

InChI Key

GHIGACXVLHTFTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COCCC2N

Origin of Product

United States

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